Cas no 588687-41-6 (7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid)
588687-41-6 structure
Product Name:7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
CAS-nummer:588687-41-6
MF:C14H8BrNO3
MW:318.122222900391
MDL:MFCD03943299
CID:2199142
PubChem ID:4501620
Update Time:2025-06-09
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-BROMO-2-FURAN-2-YL-QUINOLINE-4-CARBOXYLIC ACID
- STK433942
- MFCD03943299
- BBL016750
- AKOS000200011
- VS-05534
- CS-0319777
- 4-quinolinecarboxylic acid, 7-bromo-2-(2-furanyl)-
- Oprea1_095735
- AB01304449-01
- NCGC00307024-01
- 588687-41-6
- 7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
- H26567
- 7-bromo-2-(2-furyl)quinoline-4-carboxylic Acid
- 7-bromo-2-(furan-2-yl)quinoline-4-carboxylicacid
- ALBB-011593
- 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
-
- MDL: MFCD03943299
- Inchi: 1S/C14H8BrNO3/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)
- InChI-sleutel: WSDSHNWSWAJPBY-UHFFFAOYSA-N
- LACHT: BrC1C=CC2=C(C(=O)O)C=C(C3=CC=CO3)N=C2C=1
Berekende eigenschappen
- Exacte massa: 316.96876Da
- Monoisotopische massa: 316.96876Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 352
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 63.3Ų
Experimentele eigenschappen
- Dichtheid: 1.6±0.1 g/cm3
- Kookpunt: 481.0±45.0 °C at 760 mmHg
- Vlampunt: 244.7±28.7 °C
- Dampfdruk: 0.0±1.3 mmHg at 25°C
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B053515-100mg |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid |
588687-41-6 | 100mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B053515-250mg |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid |
588687-41-6 | 250mg |
$ 380.00 | 2022-06-01 | ||
| TRC | B053515-500mg |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid |
588687-41-6 | 500mg |
$ 600.00 | 2022-06-01 | ||
| Chemenu | CM264223-1g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 97% | 1g |
$302 | 2021-08-18 | |
| Chemenu | CM264223-5g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 97% | 5g |
$853 | 2021-08-18 | |
| Chemenu | CM264223-1g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB380073-500 mg |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 500MG |
€313.80 | 2023-02-20 | ||
| abcr | AB380073-1 g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 1 g |
€406.00 | 2023-07-19 | ||
| abcr | AB380073-5 g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 5 g |
€1,074.00 | 2023-07-19 | ||
| abcr | AB380073-500mg |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid; . |
588687-41-6 | 500mg |
€333.00 | 2025-04-17 |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Gerelateerde literatuur
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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